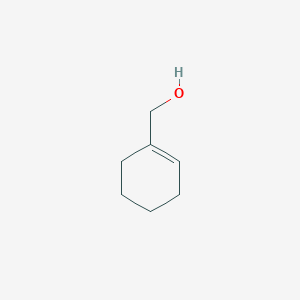

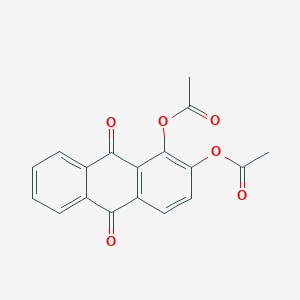

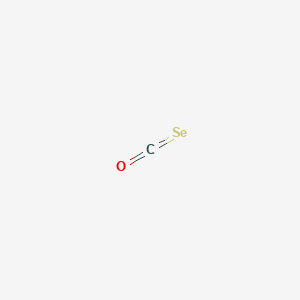

![molecular formula C13H15NO2 B154284 spiro[chromene-2,4'-piperidin]-4(3H)-one CAS No. 136081-84-0](/img/structure/B154284.png)

spiro[chromene-2,4'-piperidin]-4(3H)-one

Übersicht

Beschreibung

Spiro[chromene-2,4'-piperidin]-4(3H)-one, also known as spirochromene, is a heterocyclic organic compound with a fused six-membered ring system. It is a bicyclic compound consisting of a pyridine and an oxazole ring, and is a member of the piperidinone family. Spirochromene is an important building block in organic synthesis, and has been used in the synthesis of various biologically active compounds, including natural products, pharmaceuticals and agrochemicals. Spirochromene is also used in the synthesis of heterocyclic compounds, such as benzazepines, benzodiazepines and piperidines.

Wissenschaftliche Forschungsanwendungen

Pharmacophore in Medicinal Chemistry

Spiro[chromene-2,4'-piperidin]-4(3H)-one is recognized as a significant pharmacophore in medicinal chemistry. It serves as a structural component in various drugs, drug candidates, and biochemical reagents. Recent advancements in the synthesis of derivatives from this compound and their biological relevances have been notable. The potential for developing new biologically active substances using this pharmacophore has been analyzed and discussed (Ghatpande et al., 2020).

TRPM8 Antagonists

A series of compounds derived from this compound has been identified as transient receptor potential melastatin 8 (TRPM8) antagonists. These compounds have shown efficacy in rodent models of neuropathic pain and possess potential therapeutic applications (Chaudhari et al., 2013).

Intramolecular Oxidative Coupling

An intramolecular oxidative coupling reaction involving spiro[indoline-3,4'-piperidine] has been reported. This method has shown effectiveness in creating optically active spiro[indoline-3,4'-piperidines], which are fundamental motifs in various biologically active compounds (Sugimoto et al., 2023).

Spiro[indoline-3,4'-pyridin]-2-yl Carbamates Synthesis

Spiro[indoline-3,4'-piperidine] is a crucial scaffold in many polycyclic indole alkaloids. A new synthetic strategy for spiro[indoline-3,4'-pyridin]-2-yl carbamates demonstrates efficient capturing of spiroindoleninium intermediates with carbamates (Liang et al., 2020).

Spiro[furan-5(5H),4′-piperidin]-2-one Synthesis

A general method for the preparation of spiro[furanone-piperidine] structures has been reported, offering a pathway for synthesizing various 3,4-fused-spiro[furan-5(5H),4′-piperidin]-2-one compounds (Liu et al., 2009).

Anti-Influenza Activity

Spiro[piperidine-2,2'-adamantane] derivatives have shown significant anti-influenza A virus activity. The incorporation of an additional amino group in these molecules has been studied for enhancing their antiviral properties (Fytas et al., 2010).

Ultrasound-Assisted Synthesis of Spiro Derivatives

An efficient ultrasound-assisted synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives has been described. This method follows the group-assistant-purification chemistry process, simplifying the purification steps (Zou et al., 2012).

Wirkmechanismus

Target of Action

The primary target of the compound spiro[chromene-2,4’-piperidin]-4(3H)-one, also known as Spiro[chroman-2,4’-piperidin]-4-one, is the 5-HT2C receptor (5-HT2CR) . This receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that influences various biological and neurological processes .

Mode of Action

Spiro[chromene-2,4’-piperidin]-4(3H)-one acts as a partial agonist at the 5-HT2CR This compound has been found to be selective for the 5-HT2CR, showing no observed activity toward 5-HT2AR or 5-HT2BR . It has a Gq bias, meaning it preferentially activates the Gq protein pathway .

Biochemical Pathways

The activation of the 5-HT2CR by spiro[chromene-2,4’-piperidin]-4(3H)-one leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway . This can affect various downstream effects, including the modulation of neuronal firing, regulation of mood, and control of food intake .

Pharmacokinetics

The compound has shown low inhibition of herg at 10 μm, which suggests a favorable safety profile .

Result of Action

The activation of the 5-HT2CR by spiro[chromene-2,4’-piperidin]-4(3H)-one can lead to various cellular and molecular effects. For instance, it can modulate neuronal firing, potentially influencing behaviors and physiological processes regulated by 5-HT2CR, such as mood and appetite .

Safety and Hazards

Zukünftige Richtungen

Spiro[chromene-2,4’-piperidin]-4(3H)-one has been incorporated in a wide variety of pharmaceuticals, bio-chemicals, sometimes even in the generation of hits as well as lead molecules . Over the past few years, significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .

Eigenschaften

IUPAC Name |

spiro[3H-chromene-2,4'-piperidine]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12/h1-4,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNDQKSXDVVXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365981 | |

| Record name | spiro[chromene-2,4'-piperidin]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136081-84-0 | |

| Record name | spiro[chromene-2,4'-piperidin]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anticancer properties of spiro[chroman-2,4'-piperidin]-4-one derivatives?

A1: Research suggests that certain spiro[chroman-2,4'-piperidin]-4-one derivatives exhibit promising cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma) [, ]. Notably, compound 16, featuring a sulfonyl spacer, displayed significant potency with IC50 values ranging from 0.31 to 5.62 μM []. Further investigation revealed that compound 16 induced apoptosis in MCF-7 cells and influenced cell cycle progression, suggesting its potential as a lead compound for anticancer drug development [].

Q2: How does the structure of spiro[chroman-2,4'-piperidin]-4-one derivatives affect their anticancer activity?

A2: Structure-activity relationship (SAR) studies are crucial in understanding the impact of structural modifications on the biological activity of these compounds. For instance, compound 16 with the sulfonyl spacer showed superior potency compared to the trimethoxyphenyl derivative 15, highlighting the importance of the spacer group in enhancing cytotoxicity [].

Q3: Beyond anticancer activity, are there other potential applications for spiro[chroman-2,4'-piperidin]-4-one derivatives?

A3: Yes, research indicates that these compounds could have potential as anti-tuberculosis agents. For example, compound PS08 demonstrated notable inhibitory activity against Mycobacterium tuberculosis (Mtb) strain H37Ra with an MIC value of 3.72 μM []. This finding suggests that further exploration of spiro[chroman-2,4'-piperidin]-4-one derivatives as potential anti-tubercular agents is warranted.

Q4: Have any computational studies been conducted on spiro[chroman-2,4'-piperidin]-4-one derivatives, and what insights have they provided?

A4: Yes, molecular docking studies have been performed to understand the potential binding interactions of these compounds with target proteins. For instance, docking studies of compound PS08 with Mtb tyrosine phosphatase (PtpB) helped elucidate its potential binding mode at the enzyme's active site []. Such computational insights can guide further optimization of these compounds for enhanced activity and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

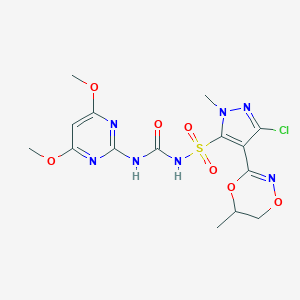

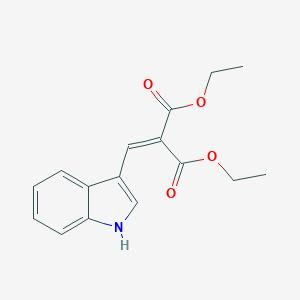

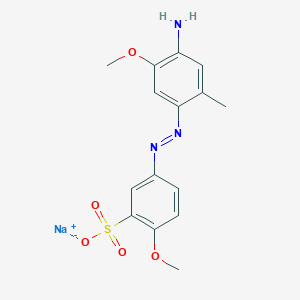

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

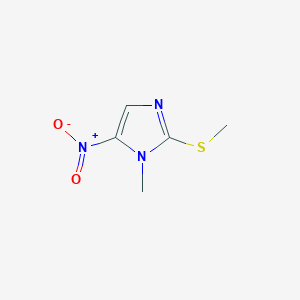

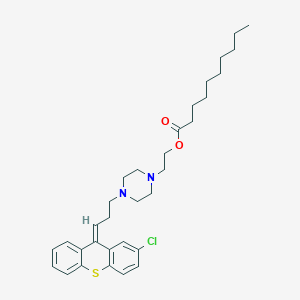

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)

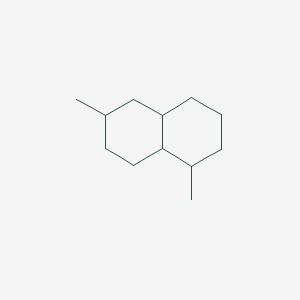

![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)